REACTION_CXSMILES
|
[Cl-].[CH3:2][C:3]([CH3:25])=[CH:4]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH3:26][O-].[Na+].[F:29][C:30]([F:35])([F:34])[C:31]([CH3:33])=O>C(Cl)Cl.CO>[CH3:4][C:3](=[CH:2][CH:33]=[C:31]([C:30]([F:35])([F:34])[F:29])[CH3:26])[CH3:25] |f:0.1,2.3|
|
Name
|
|
Quantity
|
144.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].CC(=CC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
sodium methoxide
|
Quantity
|
84.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture temperature below 4° C
|
Type
|
ADDITION
|
Details
|
was added dropwise at a rate
|
Type
|
CUSTOM
|
Details
|
the reaction mixture temperature below 6° C
|
Type
|
ADDITION
|
Details
|
Upon complete addition (40 minutes) the reaction mixture
|
Duration
|
40 min
|
Type
|
WASH
|
Details
|
The reaction mixture was washed twice with 150 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated by distillation
|
Type
|
ADDITION
|
Details
|
Pentane was added to the pot residue
|
Type
|
CUSTOM
|
Details
|
to precipitate triphenylphosphine oxide
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated by distillation
|
Type
|
ADDITION
|
Details
|
Diglyme was added to the pot residue
|
Type
|
FILTRATION
|
Details
|
an additional amount of triphenylphosphene oxide was collected by filtration
|
Type
|
DISTILLATION
|
Details
|
The filtrate was fractionally distilled by a spinning band
|
Type
|
DISTILLATION
|
Details
|
distilling system
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CC=C(C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 22.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |